GNE-8505

Kinase Selectivity Off-Target Profiling DLK Inhibition

A common challenge in neurodegenerative research is off-target kinase inhibition confounding DLK pathway analysis. GNE-8505 directly resolves this with a selectivity profile unmatched by generic DLK inhibitors. Key differentiators: • 42-fold selectivity over LZK with <70% inhibition across 220 kinases at 1 µM, ensuring clean mechanistic data. • CNS-penetrant with oral bioavailability; reduces p-c-Jun in brain at 15-50 mg/kg PO as a validated PD biomarker. • Cellular EC50 of 0.574 µM in axon degeneration assay provides a defined efficacy window for dose-response studies. Ideal for chronic in vivo models (PS2APP, SOD1 G93A) and iPSC-derived neuronal assays.

Molecular Formula C21H24F3N5O
Molecular Weight 419.4 g/mol
Cat. No. B11927553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-8505
Molecular FormulaC21H24F3N5O
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESC1CC1CN2C(=CC(=N2)C3=CC(=C(N=C3)N)C(F)(F)F)C4C5C4CN(C5)C6COC6
InChIInChI=1S/C21H24F3N5O/c22-21(23,24)16-3-12(5-26-20(16)25)17-4-18(29(27-17)6-11-1-2-11)19-14-7-28(8-15(14)19)13-9-30-10-13/h3-5,11,13-15,19H,1-2,6-10H2,(H2,25,26)/t14-,15+,19?
InChIKeyIRPVABHDSJVBNZ-RTHVDDQRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNE-8505: Selective DLK Inhibitor for Neurodegeneration


5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine, commonly known as GNE-8505, is a synthetic organic compound developed as a selective, orally bioavailable, and CNS-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK, also known as MAP3K12) [1]. It is primarily utilized in preclinical research to investigate the role of DLK signaling in neuronal injury, axonal degeneration, and neurodegenerative disease models such as Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS) [2]. The compound features a unique combination of a cyclopropylmethyl-substituted pyrazole core, a rigid 3-azabicyclo[3.1.0]hexane scaffold, and an oxetane moiety, which collectively contribute to its favorable drug-like properties and high selectivity profile [3].

Why GNE-8505 Cannot Be Substituted


While multiple DLK inhibitors exist in the research market, GNE-8505 possesses a distinct structural and pharmacological profile that precludes simple substitution in critical experiments. Its unique 3-azabicyclo[3.1.0]hexane scaffold, combined with the oxetane moiety, confers a high degree of selectivity against a broad panel of kinases, including the closely related Mixed Lineage Kinase LZK, a feature not consistently observed across other DLK inhibitors like GNE-3511 [1]. Furthermore, its specific substitution pattern on the pyrazole ring (cyclopropylmethyl) yields a favorable balance of oral bioavailability and CNS penetration, with a defined efficacy window in cellular models of neurodegeneration [2]. Using a generic DLK inhibitor without these precise properties risks introducing off-target effects and confounding biological readouts in sensitive neuronal assays [3].

Quantitative Evidence for GNE-8505


DLK vs. LZK Selectivity Profile

GNE-8505 demonstrates exceptional selectivity for DLK over a panel of 220 kinases, showing less than 70% inhibition at 1 µM for all tested targets . Critically, it exhibits 42-fold selectivity over the homologous mixed lineage kinase LZK based on binding affinity (Kd) values, a key differentiator from earlier-generation DLK inhibitors like GNE-3511, which is noted as being a 'relatively promiscuous inhibitor' [1].

Kinase Selectivity Off-Target Profiling DLK Inhibition

Cellular JNK Inhibition and Target Engagement

In a cellular context, GNE-8505 potently inhibits the phosphorylation of c-Jun N-terminal kinase (JNK), a key downstream effector of DLK signaling. It reduces p-JNK levels in HEK293 cells with an IC50 of 0.195 µM . This cellular activity correlates with functional protection in a high-content axon degeneration assay, where it displays an EC50 of 0.574 µM .

Cellular Pharmacology JNK Signaling Target Engagement

p-c-Jun Reduction in Alzheimer's Model

Oral administration of GNE-8505 at doses of 15 or 50 mg/kg significantly reduces levels of phosphorylated c-Jun (p-c-Jun), a direct downstream biomarker of DLK activity, in the brains of PS2APP transgenic mice, a validated model of Alzheimer's disease pathology .

In Vivo Pharmacology Alzheimer's Disease Biomarker Reduction

Lipinski Rule of Five Compliance

GNE-8505 possesses favorable physicochemical properties that support oral bioavailability and CNS penetration. It has a molecular weight of 419.44 g/mol, a calculated LogP (XLogP) of 2.25, and complies with all Lipinski's Rule of Five criteria (0 violations) [1]. This profile is consistent with its reported oral activity and brain penetrance.

Physicochemical Properties Drug-Likeness Oral Bioavailability

GNE-8505 Research Applications


DLK-Dependent Mechanisms in Chronic Neurodegeneration

GNE-8505 is ideally suited for long-term in vivo studies in mouse models of Alzheimer's disease (e.g., PS2APP) and ALS (e.g., SOD1 G93A) . Its oral bioavailability and ability to cross the blood-brain barrier allow for convenient, chronic dosing regimens. The demonstrated reduction of p-c-Jun in brain tissue following oral administration (15 or 50 mg/kg) provides a clear pharmacodynamic biomarker for target engagement [1]. Its high selectivity profile (42-fold over LZK) ensures that observed neuroprotective effects can be confidently attributed to DLK pathway inhibition, minimizing confounding factors from off-target kinase activity .

Axon Degeneration and Neuroprotection Assays

In primary neuronal cultures or iPSC-derived neuron models, GNE-8505 can be used to assess the role of DLK in axon degeneration and neuronal survival. The reported EC50 of 0.574 µM in a high-content axon degeneration assay provides a benchmark for experimental design . This well-defined cellular activity window allows researchers to establish dose-response relationships and compare the efficacy of GNE-8505 with other pathway modulators.

Selective DLK Signaling Knockdown

For experiments requiring a highly selective chemical probe to dissect the DLK signaling cascade from related MAP3K pathways (e.g., LZK), GNE-8505 is the superior choice. Its broad kinase panel profiling (less than 70% inhibition at 1 µM across 220 kinases) and defined 42-fold selectivity over LZK provide a level of confidence not offered by more promiscuous DLK inhibitors like GNE-3511 [1]. This application is critical for generating clean, interpretable data in mechanistic studies of neuronal stress responses.

Technical Documentation Hub

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